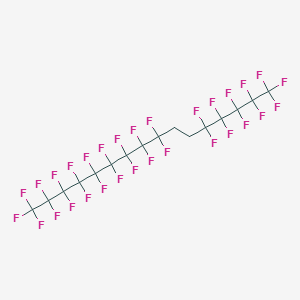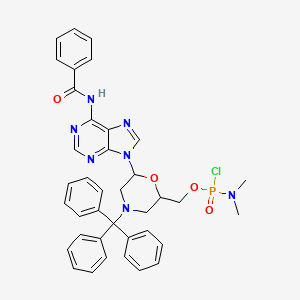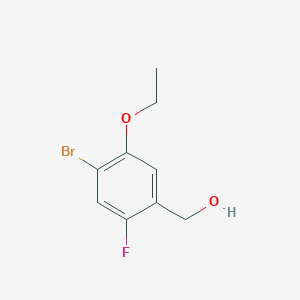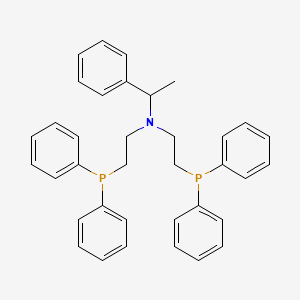
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to the carbon chain, which imparts unique chemical and physical properties. This compound is known for its high thermal stability, low surface energy, and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- typically involves the fluorination of hexadecane. This can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical fluorination processes, where hexadecane is subjected to fluorine gas in the presence of an electrolyte. This method allows for the efficient and controlled introduction of fluorine atoms into the hydrocarbon chain, resulting in the desired highly fluorinated product.
Chemical Reactions Analysis
Types of Reactions
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- is known for its resistance to many chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: In the presence of strong nucleophiles, substitution reactions can occur, replacing fluorine atoms with other functional groups.
Reduction Reactions: Under extreme conditions, reduction reactions can break the carbon-fluorine bonds, leading to the formation of less fluorinated products.
Common Reagents and Conditions
Nucleophiles: Strong nucleophiles such as alkoxides or amines can be used in substitution reactions.
Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH4) can facilitate reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield partially fluorinated compounds, while reduction reactions can produce hydrocarbons with fewer fluorine atoms.
Scientific Research Applications
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying fluorinated hydrocarbons and their properties.
Biology: Investigated for its potential use in drug delivery systems due to its stability and low reactivity.
Medicine: Explored for its potential in medical imaging and diagnostics.
Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface energy and chemical resistance.
Mechanism of Action
The mechanism by which Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- exerts its effects is primarily through its unique chemical structure. The multiple carbon-fluorine bonds provide exceptional stability and resistance to degradation. This compound interacts with molecular targets through hydrophobic interactions and van der Waals forces, making it effective in applications requiring non-reactive and stable materials.
Comparison with Similar Compounds
Similar Compounds
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-: A less fluorinated analog with similar properties but lower thermal stability and chemical resistance.
Perfluorooctane: A shorter-chain fluorinated compound with similar applications but different physical properties.
Uniqueness
Hexadecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluoro- stands out due to its high degree of fluorination, which imparts superior thermal stability, chemical resistance, and low surface energy compared to its analogs. These properties make it particularly valuable in applications requiring extreme conditions and long-term stability.
Properties
CAS No. |
1980038-45-6 |
|---|---|
Molecular Formula |
C16H4F30 |
Molecular Weight |
766.15 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,12,12,13,13,14,14,15,15,16,16,16-triacontafluorohexadecane |
InChI |
InChI=1S/C16H4F30/c17-3(18,1-2-4(19,20)6(23,24)8(27,28)13(37,38)15(41,42)43)5(21,22)7(25,26)9(29,30)10(31,32)11(33,34)12(35,36)14(39,40)16(44,45)46/h1-2H2 |
InChI Key |
SPYLHDIVLHCLRG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Bromo-4-methylphenyl)methyl]azetidine](/img/structure/B12089812.png)



![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)




